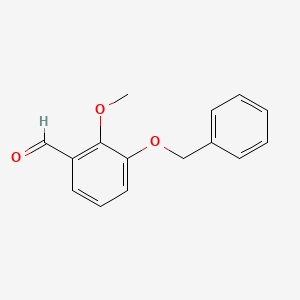

3-(Benzyloxy)-2-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-(Benzyloxy)-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-13(10-16)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZYNSXJLFISBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346035 | |

| Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273200-57-0 | |

| Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Benzaldehyde Derivatives in Advanced Organic Synthesis

Substituted benzaldehyde (B42025) derivatives are a cornerstone of organic chemistry, serving as readily available precursors for a vast range of chemical transformations. mdpi.comijoer.com Their importance lies in the reactivity of the aldehyde functional group, which can participate in a multitude of reactions, including condensations, oxidations, reductions, and additions. Furthermore, the substituents on the aromatic ring play a crucial role in modulating the reactivity of the aldehyde and providing points for further functionalization, thereby influencing the properties of the final products. ijoer.com

In the context of advanced organic synthesis, the strategic placement of different substituents on the benzaldehyde core allows for the precise construction of complex molecular architectures. These derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.comnih.gov For instance, vanillin (B372448) and its isomers, which are structurally related to 3-(Benzyloxy)-2-methoxybenzaldehyde, are widely used in the synthesis of Schiff bases, chalcones, and various heterocyclic compounds that exhibit a wide spectrum of biological activities. nih.govajchem-a.comresearchgate.net The presence of hydroxyl and methoxy (B1213986) groups in these molecules provides handles for synthetic manipulation and influences their biological interactions.

Rationale for Research Focus on 3 Benzyloxy 2 Methoxybenzaldehyde in Chemical Methodologies

The research focus on 3-(Benzyloxy)-2-methoxybenzaldehyde stems from its unique structural features that make it an attractive starting material for the synthesis of complex target molecules. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further synthetic transformations. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for the selective reaction at other sites of the molecule.

The aldehyde functionality at the C1 position is a key reactive center, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The methoxy (B1213986) group at the C2 position, adjacent to the aldehyde, exerts a significant electronic and steric influence on the reactivity of the aldehyde. This ortho-methoxy group can direct metallation reactions and influence the stereochemical outcome of nucleophilic additions to the carbonyl group. The combination of these functional groups in a specific regioisomeric arrangement makes 3-(Benzyloxy)-2-methoxybenzaldehyde a valuable precursor for the synthesis of a variety of complex organic molecules, including those with potential therapeutic applications.

Overview of Key Academic Research Areas and Methodological Advancements

Alkylation Approaches via Etherification

The most common and direct method for synthesizing 3-(benzyloxy)-2-methoxybenzaldehyde is through the Williamson ether synthesis, which involves the alkylation of a phenoxide with an alkyl halide.

Benzylation of 3-Hydroxy-2-methoxybenzaldehyde (B43290) with Benzyl (B1604629) Halides

The benzylation of 3-hydroxy-2-methoxybenzaldehyde is a well-established method for preparing 3-(benzyloxy)-2-methoxybenzaldehyde. This reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-2-methoxybenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride, resulting in the formation of the desired ether.

A typical procedure involves reacting 3-hydroxy-2-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF).

Optimization of Reaction Conditions: Solvent Systems, Base Selection, and Catalytic Additives

The efficiency and selectivity of the benzylation reaction are highly dependent on the reaction conditions. The choice of solvent, base, and any catalytic additives plays a crucial role in maximizing the yield and minimizing the formation of byproducts.

Solvent Systems: Polar aprotic solvents like DMF are often preferred as they effectively dissolve both the phenolic substrate and the inorganic base, facilitating the reaction. Acetonitrile is another suitable solvent that has been used in similar benzylation reactions. nih.gov

Base Selection: The strength of the base can influence the reaction rate and selectivity. While a moderately strong base like potassium carbonate is commonly used to favor mono-alkylation, stronger bases such as sodium hydride (NaH) can lead to faster reaction kinetics but may also increase the risk of side reactions.

Catalytic Additives: The addition of a catalyst, such as potassium iodide, can enhance the reaction rate by promoting the in-situ formation of the more reactive benzyl iodide from benzyl bromide.

Table 1: Optimization of Benzylation of 3-Hydroxy-2-methoxybenzaldehyde

| Parameter | Variation | Observation |

| Base | Potassium Carbonate (K2CO3) | Favors mono-methylation. |

| Sodium Hydride (NaH) | May drive faster kinetics but requires careful handling. | |

| Solvent | Dimethylformamide (DMF) | Optimal due to high polarity and ability to dissolve reactants. |

| Tetrahydrofuran (THF) | Less effective, resulting in lower yields. | |

| Temperature | 40-50°C | Reduces reaction times but risks over-alkylation. |

| Room Temperature | Longer reaction times can lead to decreased yields due to byproduct formation. | |

| Catalyst | Potassium Iodide (KI) | Can enhance reaction rate when used with benzyl bromide. |

Related and Emerging Synthetic Pathways for Substituted Benzyloxybenzaldehydes

While direct benzylation remains a primary method, other advanced synthetic strategies are being explored for the formation of substituted benzyloxybenzaldehydes, offering alternative routes with potential advantages in terms of regioselectivity and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Ether Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds in the synthesis of aryl ethers. These methods can offer high efficiency and broad substrate scope. For instance, palladium-catalyzed carbonylative synthesis has been explored for creating related ester structures, which could potentially be adapted for ether synthesis. rsc.orgnih.govepa.gov

Directed Metalation Approaches in Ortho-Substituted Aromatic Systems

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This strategy involves the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile. In the context of synthesizing substituted benzyloxybenzaldehydes, a methoxy (B1213986) group can act as a directing group, facilitating lithiation at the adjacent position. wikipedia.org This approach offers a high degree of regiocontrol, which is particularly valuable for the synthesis of polysubstituted aromatic compounds. nih.gov

Considerations for Yield, Purity, and Scalability in Laboratory and Industrial Preparations

Achieving high yields and purity is paramount in both laboratory and industrial settings. The scalability of a synthetic route is also a critical factor for commercial production.

Yield and Purity: Careful optimization of reaction parameters as discussed in section 2.1.2 is crucial for maximizing yield and minimizing the formation of impurities, such as over-alkylated byproducts. Post-reaction workup, including quenching the reaction, extraction, and purification techniques like column chromatography and recrystallization, are essential for obtaining a product of high purity.

Scalability: For industrial-scale production, factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of product isolation and purification become major considerations. While the direct benzylation method is relatively straightforward, alternative routes like palladium-catalyzed reactions may offer advantages in terms of efficiency and environmental impact, although the cost of the catalyst can be a drawback.

Green Chemistry Principles in Synthetic Design and Implementation

The traditional synthesis of 3-(Benzyloxy)-2-methoxybenzaldehyde often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles seeks to address these shortcomings by developing more environmentally benign and efficient synthetic routes.

The use of renewable feedstocks is another cornerstone of green chemistry. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, serves as a prime example. While a significant portion of vanillin is produced from petroleum-based raw materials, there is a growing shift towards production from biomass-derived sources like lignin, a major component of wood. wab-group.commdpi.com This bio-based approach offers a more sustainable alternative to fossil fuels. mdpi.com Similarly, exploring bio-based precursors for the synthesis of 3-(Benzyloxy)-2-methoxybenzaldehyde could significantly improve its environmental profile.

The choice of solvents and catalysts is also critical. Many conventional organic syntheses rely on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net For example, a patented method for synthesizing 3-methoxybenzaldehyde (B106831) utilizes water as a solvent and nitric acid as an oxidant, which is described as environmentally friendly with a simple work-up. google.com While not directly for 3-(Benzyloxy)-2-methoxybenzaldehyde, this demonstrates a green approach to a similar structure. Furthermore, replacing stoichiometric reagents with catalytic systems can drastically reduce waste. chinakxjy.com Catalytic processes, including biocatalysis and metal-based catalysis, offer high selectivity and efficiency, often under milder reaction conditions. chemistryjournals.netchemmethod.com

Energy efficiency is another important consideration. Microwave-assisted synthesis and flow chemistry are innovative technologies that can significantly reduce reaction times and energy consumption compared to traditional batch processing. chemistryjournals.netchinakxjy.com These methods often lead to higher yields and cleaner reactions.

The development of sustainable synthetic routes often involves a holistic approach, integrating multiple green chemistry principles. For instance, a greener synthesis of urazole (B1197782) compounds, which are precursors for other molecules, successfully avoided the use of hazardous isocyanates, was largely solvent-free, and resulted in high yields. rsc.org This type of multi-faceted green design is applicable to the synthesis of 3-(Benzyloxy)-2-methoxybenzaldehyde.

By integrating these green chemistry principles, the synthesis of 3-(Benzyloxy)-2-methoxybenzaldehyde can be made more sustainable, reducing its environmental footprint and aligning with the broader goals of modern chemical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete structural elucidation using NMR spectroscopy requires experimental data. This would involve the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional techniques to establish the precise structure and connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments

A detailed ¹H NMR analysis would provide information on the chemical environment of each proton in the 3-(Benzyloxy)-2-methoxybenzaldehyde molecule. The spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and benzyl rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the methoxy group. The precise chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be expected to appear significantly downfield (typically in the 190-200 ppm range for aromatic aldehydes). Signals for the aromatic carbons, the benzylic methylene carbon, and the methoxy carbon would also be present. Quaternary carbons, which are those not bonded to any hydrogen atoms (e.g., the carbons of the aromatic ring attached to the substituent groups), would be identified by their characteristic appearance in the spectrum, often with lower intensity.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct, one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the connectivity of the entire molecular framework, for instance, by correlating the methylene protons of the benzyl group to carbons in both aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.

Aldehyde Carbonyl Stretching Vibrations (C=O)

In an experimental IR or Raman spectrum, the most prominent feature for an aldehyde is the strong carbonyl (C=O) stretching vibration. For an aromatic aldehyde like 3-(Benzyloxy)-2-methoxybenzaldehyde, this peak is expected to appear in the region of 1685-1710 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde. A moderately intense C-H stretching band for the aldehyde proton itself would also be anticipated around 2700-2760 cm⁻¹.

Aromatic Ring and Ether Linkage Vibrational Modes

The IR and Raman spectra would also display a series of other characteristic peaks. These include:

Aromatic C=C stretching vibrations , which typically appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending vibrations , which give information about the substitution pattern on the rings.

C-O stretching vibrations from the ether linkages (both the methoxy and benzyloxy groups). These typically result in strong bands in the fingerprint region, approximately between 1000 and 1300 cm⁻¹.

Without access to peer-reviewed experimental data for 3-(Benzyloxy)-2-methoxybenzaldehyde, a more detailed and accurate analysis is not possible.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. For an aromatic aldehyde like 3-(Benzyloxy)-2-methoxybenzaldehyde, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) ring. Typically, aromatic compounds exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions.

A hypothetical UV-Vis spectrum might display characteristic peaks, but without experimental data, the exact λmax values cannot be provided.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula for 3-(Benzyloxy)-2-methoxybenzaldehyde is C₁₅H₁₄O₃, corresponding to a molecular weight of approximately 242.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 242. The fragmentation of this molecular ion would provide insight into the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond, which is typically a labile bond.

Expected Fragmentation Pattern:

Loss of a hydrogen radical (-H): A peak at m/z 241 ([M-H]⁺) may be observed, resulting from the stabilization of the resulting cation.

Loss of the formyl group (-CHO): A fragment at m/z 213 ([M-CHO]⁺) could be formed by the cleavage of the aldehyde group.

Benzylic Cleavage: The most prominent fragmentation pathway would likely be the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the mass spectra of benzyl ethers.

Formation of the Methoxy-substituted Benzoyl Cation: The other part of the benzylic cleavage would be the formation of a 2-methoxybenzaldehyde radical cation with a hydroxyl group at position 3, which could potentially lead to further fragmentation.

Table 3.4.1: Predicted Mass Spectrometry Fragments for 3-(Benzyloxy)-2-methoxybenzaldehyde

| m/z Value | Predicted Fragment Ion |

| 242 | [C₁₅H₁₄O₃]⁺ (Molecular Ion) |

| 241 | [C₁₅H₁₃O₃]⁺ |

| 213 | [C₁₄H₁₃O₂]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a compound. The theoretical exact mass of 3-(Benzyloxy)-2-methoxybenzaldehyde (C₁₅H₁₄O₃) can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass: 242.0943 Da

An experimental HRMS measurement that corresponds closely to this calculated value would provide strong evidence for the molecular formula C₁₅H₁₄O₃.

Table 3.4.1.1: HRMS Data for 3-(Benzyloxy)-2-methoxybenzaldehyde

| Molecular Formula | Calculated Exact Mass (Da) |

| C₁₅H₁₄O₃ | 242.0943 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination

As no published crystal structure for 3-(Benzyloxy)-2-methoxybenzaldehyde is available, a detailed analysis is not possible. However, based on the structures of similar molecules, certain features can be anticipated.

The conformation of the molecule would be defined by the relative orientations of its constituent parts, which can be described by dihedral angles. Key dihedral angles would include:

The angle describing the orientation of the methoxy group relative to the benzene ring.

The angle describing the orientation of the aldehyde group relative to the benzene ring.

The torsion angles defining the conformation of the flexible benzyloxy group (C-C-O-C and C-O-C-C).

The planarity of the benzaldehyde moiety and the relative orientation of the two phenyl rings (from the benzaldehyde and the benzyl group) would be of significant interest. For instance, in the related compound 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the dihedral angle between the two benzene rings is reported to be 4.95(8)° nih.gov, indicating a relatively planar arrangement. A similar, though not identical, conformation might be expected for 3-(Benzyloxy)-2-methoxybenzaldehyde, influenced by the different substitution pattern.

The packing of molecules in a crystal is dictated by a network of non-covalent interactions. For 3-(Benzyloxy)-2-methoxybenzaldehyde, the following interactions would likely play a role in the supramolecular assembly:

C-H···O Hydrogen Bonds: The aldehyde and ether oxygen atoms are potential hydrogen bond acceptors, while the aromatic and methylene C-H groups can act as weak hydrogen bond donors. These interactions are common in organizing molecules into chains or sheets.

π-π Stacking Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: The aromatic rings can also interact with C-H bonds from neighboring molecules, further stabilizing the crystal packing.

Studies on similar multisubstituted benzaldehyde derivatives have shown that weak C–H⋯O hydrogen bonds and C–H⋯π interactions are crucial in the formation of their molecular assemblies nih.gov. The interplay of these weak forces would define the specific crystal packing motif of 3-(Benzyloxy)-2-methoxybenzaldehyde.

Chemical Transformations and Derivatization Strategies of 3 Benzyloxy 2 Methoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety of 3-(Benzyloxy)-2-methoxybenzaldehyde is the focal point for numerous chemical modifications, allowing for its conversion into a range of other functional groups and molecular structures.

Selective Reduction to Alcohol Derivatives

The selective reduction of the aldehyde group in 3-(Benzyloxy)-2-methoxybenzaldehyde to a primary alcohol, yielding (3-(benzyloxy)-2-methoxyphenyl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and chemoselectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. youtube.com The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the corresponding primary alcohol. youtube.com

For substrates with sensitive functional groups that might be prone to rearrangement under standard reduction conditions, modifications to the procedure can be implemented. For instance, in the reduction of structurally related benzaldehydes containing ester functionalities, the use of sodium borohydride in the presence of a weak acid like acetic acid has been shown to prevent intramolecular transesterification, thus ensuring the selective reduction of the aldehyde. nih.gov This approach could potentially be applied to the reduction of 3-(Benzyloxy)-2-methoxybenzaldehyde to minimize any undesired side reactions.

Table 1: Reagents for Selective Reduction of Aldehydes

| Reducing Agent | Typical Solvent(s) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A mild and selective reagent for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com |

| NaBH₄ / Acetic Acid | Not specified | This combination can prevent rearrangement in sensitive substrates by quenching the intermediate benzyl (B1604629) alkoxide. nih.gov This method has been used for the selective reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes. nih.gov |

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 3-(Benzyloxy)-2-methoxybenzaldehyde can be oxidized to a carboxylic acid, forming 3-(Benzyloxy)-2-methoxybenzoic acid. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) being a classic and effective choice for the oxidation of aromatic aldehydes. organic-chemistry.orgresearchgate.net The reaction is typically performed in an aqueous solution under basic, acidic, or neutral conditions.

Other modern and milder methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆), and metal-free oxidations using N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org These methods offer advantages in terms of functional group tolerance and milder reaction conditions. The synthesis of a constitutional isomer, 2-(benzyloxy)-3-methoxybenzoic acid, has been reported, indicating the feasibility of such transformations within this class of compounds. chemicalbook.com

Table 2: Reagents for Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Notes |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent capable of converting aldehydes to carboxylic acids. researchgate.net |

| Pyridinium Chlorochromate (PCC) / Periodic Acid (H₅IO₆) | A system for the facile and quantitative preparation of carboxylic acids from aldehydes. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | An organocatalytic aerobic oxidation method that proceeds under mild conditions. organic-chemistry.org |

Condensation Reactions with Carbonyl Compounds and Amines

The aldehyde group of 3-(Benzyloxy)-2-methoxybenzaldehyde is a key participant in various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a wide range of important organic molecules.

3-(Benzyloxy)-2-methoxybenzaldehyde can undergo Claisen-Schmidt condensation with various acetophenones to yield chalcones, which are α,β-unsaturated ketones. This base-catalyzed reaction involves the deprotonation of the α-carbon of the acetophenone (B1666503) to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. researchgate.netnih.gov Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone (B49325). nih.govnih.gov

Commonly used bases for this condensation include aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol. researchgate.netnih.gov The reaction is typically carried out at room temperature. researchgate.net A series of chalcone derivatives have been synthesized from the closely related 3-benzyloxy-4-methoxybenzaldehyde (B16803) with various substituted acetophenones, demonstrating the versatility of this reaction. researchgate.net

Table 3: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Base/Solvent | Product Type |

| Substituted Benzaldehydes | Substituted Acetophenones | NaOH / Rectified Spirit | Substituted Chalcones. researchgate.net |

| 3-Benzyloxy-4-methoxybenzaldehyde | Acetophenone Derivatives | Not specified | Chalcone Derivatives. researchgate.net |

| Substituted Aldehydes | Substituted Acetophenones | 60% NaOH / Ethanol | Chalcone Derivatives. nih.gov |

| Benzaldehyde (B42025) Derivatives | Acetophenone Derivatives | KOH / Methanol | Chalcone Derivatives. nih.gov |

The reaction of 3-(Benzyloxy)-2-methoxybenzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines, which contain a carbon-nitrogen double bond. This condensation reaction is typically reversible and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. scispace.comyoutube.comyoutube.com The reaction can be catalyzed by acids or bases, or it can proceed under neutral conditions, often with heating. scispace.com

The synthesis of Schiff bases from the structurally similar 2-hydroxy-3-methoxybenzaldehyde (B140153) with various amines has been reported, highlighting the applicability of this reaction to this class of compounds. researchgate.net The formation of imines can be carried out under green conditions, for example, using a heterogeneous catalyst like Amberlyst® 15 under neat conditions at room temperature. peerj.com

Table 4: Methods for Schiff Base/Imine Synthesis

| Reactants | Conditions/Catalyst | Product Type |

| Aldehyde and Primary Amine | Acid or base catalysis, or heating. scispace.com | Schiff Base |

| 2-Hydroxy-3-methoxybenzaldehyde and Amines | Not specified | Schiff Base. researchgate.net |

| Aromatic Aldehydes and Aliphatic/Aromatic Amines | Amberlyst® 15 / Neat, room temperature. peerj.com | Imine |

3-(Benzyloxy)-2-methoxybenzaldehyde can participate in Knoevenagel condensations with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, to produce α,β-unsaturated systems. researchgate.netorganic-chemistry.org This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base, such as an amine or its salt. bhu.ac.in The base facilitates the deprotonation of the active methylene compound to generate a carbanion, which then attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. researchgate.net

A variety of catalysts can be employed for the Knoevenagel condensation, including lithium hydroxide monohydrate (LiOH·H₂O), triphenylphosphine, and various heterogeneous catalysts. researchgate.netorganic-chemistry.org The reaction can often be carried out under mild and environmentally friendly conditions, including in aqueous media or under solvent-free conditions. researchgate.netrsc.org

Table 5: Catalysts for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Conditions |

| Malononitrile | LiOH·H₂O | Ethanol/water medium. researchgate.net |

| Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free, microwave irradiation. organic-chemistry.org |

| Malononitrile | Various heterogeneous catalysts | Mild reaction conditions. nih.govrsc.org |

| Malononitrile | Water (as solvent and promoter) | Catalyst-free, 50 °C. rsc.org |

Transformations Involving the Benzyloxy Moiety

Selective Hydrogenolysis (Debenzylation) for Regeneration of Phenolic Hydroxyl Groups

The benzyloxy group serves as a common protecting group for phenols, and its removal, known as debenzylation, is a crucial step in many synthetic pathways. This transformation is typically achieved through hydrogenolysis. During this process, the bond between the benzyl group and the oxygen atom is cleaved, yielding a phenolic hydroxyl group and toluene (B28343) as a byproduct. ambeed.com

This reaction is most commonly carried out using catalytic hydrogenation. researchgate.net A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice. researchgate.netrsc.org The reaction is performed under a hydrogen gas atmosphere, often at pressures ranging from atmospheric to several bars. rsc.orgnacatsoc.orgnih.gov Alternatively, transfer hydrogenation offers a milder and often more convenient method, avoiding the need for pressurized hydrogen gas. acsgcipr.org In this approach, a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or formic acid, is used in the presence of a catalyst like palladium on charcoal. acsgcipr.org The choice of catalyst, solvent, and reaction conditions can be tailored to ensure high selectivity, which is particularly important when other reducible functional groups are present in the molecule. researchgate.netnacatsoc.org

Table 1: Representative Conditions for Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 5% Pd/C | H₂ (45 psig) | Ethyl acetate | 25 °C | nacatsoc.org |

| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Ambient | acsgcipr.org |

| Raney-Ni | H₂ (1 atm) | Ethanol | 50 °C | rsc.org |

| [Mn(PNP-iPr)(CO)₂(H)] | H₂ (50 bar) | Ethanol | 25 °C | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene (B151609) Ring

The benzene ring of 3-(benzyloxy)-2-methoxybenzaldehyde is subject to electrophilic aromatic substitution, with the position of substitution dictated by the directing effects of the existing substituents. The methoxy (B1213986) (-OCH₃) and benzyloxy (-OCH₂Ph) groups are ortho, para-directing and activating, while the aldehyde (-CHO) group is meta-directing and deactivating. The powerful activating nature of the two alkoxy groups dominates, directing incoming electrophiles primarily to the positions ortho and para to them. Given the substitution pattern, the C4 and C6 positions are the most activated and sterically accessible sites for electrophilic attack.

A common example of this type of reaction is nitration. masterorganicchemistry.com Treatment of an aromatic ether with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated benzene ring. masterorganicchemistry.com For a substrate like 3-(benzyloxy)-2-methoxybenzaldehyde, nitration is expected to yield primarily 3-(benzyloxy)-2-methoxy-4-nitrobenzaldehyde and/or 3-(benzyloxy)-2-methoxy-6-nitrobenzaldehyde. The exact ratio of products can be influenced by the specific reaction conditions, including temperature and the concentration of the acids. Similar selectivity would be anticipated for other electrophilic substitution reactions such as halogenation and sulfonation. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|

| -CHO (at C1) | Deactivating | meta | C5 |

| -OCH₃ (at C2) | Activating | ortho, para | C1, C3, C5 (C1, C3 blocked) -> C5 |

| -OCH₂Ph (at C3) | Activating | ortho, para | C2, C4, C6 (C2 blocked) -> C4, C6 |

| Combined Effect | - | - | C4 and C6 (most likely) |

Nucleophilic Substitution Reactions on Activated Sites of the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally challenging for simple benzene derivatives because the electron-rich nature of the aromatic ring repels nucleophiles. However, the reaction is facilitated if the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgyoutube.comlibretexts.org

In its native form, 3-(benzyloxy)-2-methoxybenzaldehyde lacks both a good leaving group and the strong activation required for a typical SNAr reaction. The alkoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. However, if the molecule is first functionalized through an electrophilic substitution reaction, such as nitration or halogenation as described in the previous section, an SNAr reaction can become feasible. For instance, if a nitro group is introduced at the C4 or C6 position and a halogen is present at an adjacent position, the ring becomes sufficiently activated for a nucleophile like an alkoxide or an amine to displace the halide. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF often being used, although other solvents can be employed depending on the reactivity of the substrates. researchgate.netacsgcipr.org

Ring-Closing and Cyclization Reactions to Form Heterocyclic Frameworks

The aldehyde functionality of 3-(benzyloxy)-2-methoxybenzaldehyde is a key handle for constructing heterocyclic frameworks through cyclization reactions. These reactions typically involve condensation with a bifunctional reagent, where one nucleophilic site attacks the aldehyde carbon and a second reaction closes the ring.

A prominent example is the synthesis of isoquinoline (B145761) and quinoline (B57606) derivatives. nih.govrsc.orgnih.gov The Pomeranz-Fritsch and Friedländer syntheses are classical methods that use an aldehyde to construct these nitrogen-containing heterocycles. nih.gov For instance, the reaction of an aldehyde with an amine can form an imine, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the heterocyclic core. rsc.org The specific reagents and catalytic conditions (often acidic) direct the pathway of the cyclization. youtube.com The substituents on the benzaldehyde ring become part of the final heterocyclic structure, influencing its properties and further reactivity. These strategies are valuable for creating complex, biologically relevant scaffolds from relatively simple starting materials.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Natural Product Analogues and Scaffolds

The structural framework of 3-(benzyloxy)-2-methoxybenzaldehyde makes it a valuable starting material for the synthesis of analogues of naturally occurring compounds. The benzyl (B1604629) group serves as a useful protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to yield the natural product or its analogue. This strategy is particularly useful when the free hydroxyl group is incompatible with the reaction conditions required for subsequent transformations. For instance, its structural relative, 3-methoxybenzaldehyde (B106831), is a known component of certain natural products and serves as a precursor in the synthesis of various bioactive compounds. nih.govgoogle.com The strategic placement of the benzyloxy group in 3-(benzyloxy)-2-methoxybenzaldehyde offers a synthetic handle to access a broader range of natural product analogues.

Building Block for Chemically Diverse Scaffolds with Explored Activities

The reactivity of the aldehyde group in 3-(benzyloxy)-2-methoxybenzaldehyde allows for its elaboration into a multitude of chemical scaffolds that have been investigated for various biological activities.

Synthesis of Substituted Chalcone-Based Structures

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds with a broad spectrum of biological activities. nih.govnih.gov 3-(Benzyloxy)-2-methoxybenzaldehyde serves as a key starting material in the synthesis of substituted chalcones. The classical method for this transformation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of the aldehyde with an appropriate acetophenone (B1666503). researchgate.netorientjchem.org This reaction is typically carried out in the presence of an alkali such as sodium hydroxide (B78521) in an alcoholic solvent. researchgate.netresearchgate.net The resulting chalcones, incorporating the benzyloxy and methoxy (B1213986) substituted phenyl ring, have been the subject of further structural modifications and biological evaluation. researchgate.netorientjchem.org

| Reactants | Reaction Conditions | Product Type | Reference |

| 3-(Benzyloxy)-2-methoxybenzaldehyde, Acetophenones | Aqueous NaOH, Ethanol (B145695), Room Temperature | Substituted Chalcones | researchgate.netresearchgate.net |

| 3-(Benzyloxy)-2-methoxybenzaldehyde, Acetophenones | Piperidine, Methanol (B129727), Reflux | Substituted Chalcones | researchgate.net |

Intermediate in the Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525) and Triazole Derivatives)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active molecules. nih.gov 3-(Benzyloxy)-2-methoxybenzaldehyde is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Pyrimidine Derivatives: Pyrimidines are a core structure in many bioactive compounds, including several anticancer drugs. nih.govmdpi.com The aldehyde functionality of 3-(benzyloxy)-2-methoxybenzaldehyde can be utilized in condensation reactions to form the pyrimidine ring. For example, it can react with compounds containing an active methylene (B1212753) group and a urea (B33335) or thiourea (B124793) derivative in a multi-component reaction to construct the pyrimidine scaffold. These reactions often proceed through intermediates that can be cyclized to form the desired heterocyclic ring. rsc.orgresearchgate.net

Triazole Derivatives: Triazoles are another important class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry. nih.govnih.gov The synthesis of triazole derivatives can be achieved through various routes, including the well-known azide-alkyne cycloaddition reaction. organic-chemistry.orgmdpi.com While 3-(benzyloxy)-2-methoxybenzaldehyde does not directly participate in the cycloaddition, it can be converted into intermediates that do. For instance, the aldehyde can be transformed into an alkyne or an azide-containing derivative, which can then undergo cycloaddition to form the triazole ring.

Construction of Benzoimidazole Scaffolds

The benzimidazole (B57391) nucleus is a key pharmacophore found in numerous therapeutic agents. researchgate.net The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this context, 3-(benzyloxy)-2-methoxybenzaldehyde can be reacted with an o-phenylenediamine derivative to form the corresponding benzimidazole. The reaction typically proceeds under acidic conditions or with an oxidizing agent to facilitate the cyclization and aromatization of the intermediate. The resulting 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole can serve as a scaffold for further functionalization. researchgate.net

Elaboration into Phenethylamine (B48288) Derivatives

Phenethylamines are a class of compounds that includes many neurotransmitters and psychoactive drugs. The aldehyde group of 3-(benzyloxy)-2-methoxybenzaldehyde can be converted to a phenethylamine moiety through a variety of synthetic methods. A common approach involves a Henry reaction with a nitromethane, followed by reduction of the nitro group to an amine. Alternatively, reductive amination of the aldehyde with an appropriate amine source can also yield the desired phenethylamine derivative. google.comgoogle.com These synthetic routes provide access to compounds such as 2-(4-(benzyloxy)-3-methoxyphenyl)ethylamine and its derivatives. nih.gov

Integration into Multi-Step Total Synthesis Sequences of Complex Molecules

Beyond its use in constructing specific scaffolds, 3-(benzyloxy)-2-methoxybenzaldehyde is also a valuable intermediate in the multi-step total synthesis of more complex molecules. researchgate.net Its functional groups allow for its strategic incorporation into a larger molecular framework, with the benzyloxy group often serving as a protecting group that can be removed at a later stage to unveil a reactive hydroxyl group. sigmaaldrich.com This approach has been utilized in the synthesis of various natural products and their analogues, where the controlled unmasking of the hydroxyl group is a key step in the synthetic endgame. The compound's utility as a key reagent in the synthesis of new anticancer drugs has been reported. sigmaaldrich.com

Application in Divergent and Combinatorial Synthesis Strategies for Chemical Library Generation

The strategic application of versatile building blocks is fundamental to the successful generation of chemical libraries through divergent and combinatorial synthesis. While direct and extensive research specifically detailing the use of 3-(Benzyloxy)-2-methoxybenzaldehyde in large-scale combinatorial library synthesis is not widely documented in publicly available literature, its structural features and the known reactivity of related substituted benzaldehydes allow for a scientifically grounded projection of its utility in such applications.

The core value of a starting material in divergent and combinatorial synthesis lies in its ability to undergo a variety of chemical transformations to yield a wide array of structurally distinct molecules. The aldehyde functional group of 3-(Benzyloxy)-2-methoxybenzaldehyde serves as a key reactive handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This, combined with the differential reactivity of the benzyloxy and methoxy protecting groups, provides a platform for introducing molecular diversity.

In the context of chemical library generation, 3-(Benzyloxy)-2-methoxybenzaldehyde can be envisioned as a scaffold that can be systematically elaborated. For instance, in a divergent synthesis approach, the aldehyde can be reacted with a set of diverse nucleophiles, such as Grignard reagents or organolithium compounds, to generate a collection of secondary alcohols. Each of these alcohols can then be subjected to a series of different reaction conditions to induce further transformations, such as oxidation, esterification, or etherification, thereby creating a branching cascade of new and diverse molecular skeletons.

Combinatorial chemistry, particularly on a solid support, offers a powerful methodology for the high-throughput synthesis of compound libraries. In a hypothetical solid-phase synthesis, 3-(Benzyloxy)-2-methoxybenzaldehyde could be tethered to a resin, and its aldehyde functionality could be exploited in a multitude of condensation reactions. For example, reaction with a library of primary amines would generate a diverse set of imines, which could be subsequently reduced to secondary amines. Alternatively, multicomponent reactions, such as the Ugi or Passerini reactions, could be employed to introduce multiple points of diversity in a single step, starting from this benzaldehyde (B42025) derivative.

The strategic placement of the benzyloxy and methoxy groups also offers opportunities for late-stage diversification. The benzyl ether is susceptible to hydrogenolysis, which would unmask a phenolic hydroxyl group. This newly revealed functional group could then be subjected to a new round of combinatorial reactions, such as acylation or alkylation with a diverse set of reagents, further expanding the chemical space of the library.

While specific examples are not prevalent in the literature, the principles of divergent and combinatorial synthesis strongly support the potential of 3-(Benzyloxy)-2-methoxybenzaldehyde as a valuable starting material for the generation of chemical libraries aimed at drug discovery and other life science applications.

Table of Potential Reactions for Library Synthesis:

| Reaction Type | Reagents/Conditions | Potential Products |

| Reductive Amination | Various primary/secondary amines, reducing agent (e.g., NaBH(OAc)₃) | Diverse secondary and tertiary amines |

| Wittig Reaction | Library of phosphonium (B103445) ylides | Alkenes with varied substituents |

| Grignard Reaction | Array of Grignard reagents | Secondary alcohols with diverse R-groups |

| Aldol (B89426) Condensation | Different ketones or aldehydes | α,β-Unsaturated carbonyl compounds |

| Ugi Reaction | Amine, isocyanide, carboxylic acid | Peptidomimetic scaffolds |

Computational and Theoretical Chemistry Studies of 3 Benzyloxy 2 Methoxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictionresearchgate.netresearchgate.netuc.pt

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. Methods like B3LYP are commonly employed to explore the geometry, electronic distribution, and reactivity of these molecules, providing a theoretical framework that complements experimental findings. epstem.netdergipark.org.tr

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-(Benzyloxy)-2-methoxybenzaldehyde, which contains flexible ether linkages, multiple low-energy conformations may exist.

Table 1: Key Aspects of Geometry Optimization

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides foundational data for all other computational predictions (e.g., electronic and spectroscopic properties). |

| Conformational Analysis | Exploration of different spatial arrangements (conformers) arising from bond rotations. | Crucial for flexible molecules to identify the most stable conformer, which is the most populated at equilibrium. |

| Potential Energy Surface | A mathematical surface that relates the energy of a molecule to its geometry. | Minima on this surface correspond to stable isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For benzaldehyde derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized on the carbonyl group and the aromatic ring. oaji.net In a study on the related compound 4-benzoyloxy-3-methoxybenzaldehyde, the calculated HOMO-LUMO energy gap was found to be -0.176 eV, indicating a potential for intramolecular charge transfer. ijmert.org

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital/Concept | Role | Significance for Reactivity |

|---|---|---|

| HOMO | Electron-donating orbital | A high energy level facilitates electron donation to electrophiles. |

| LUMO | Electron-accepting orbital | A low energy level facilitates electron acceptance from nucleophiles. |

| Energy Gap (ΔE) | Energy difference (ELUMO - EHOMO) | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the local electrostatic potential:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In benzaldehyde derivatives, the most negative potential is typically localized around the carbonyl oxygen atom. mdpi.com

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms, particularly the aldehydic proton, often show positive potential. mdpi.com

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

The MEP map for 3-(Benzyloxy)-2-methoxybenzaldehyde would likely show a significant negative potential (red) around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) and benzyloxy groups, identifying them as key sites for interaction with electrophiles. mdpi.comnih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a definitive assignment of vibrational modes to specific functional groups can be achieved. uc.ptmdpi.com

For a molecule like 3-(Benzyloxy)-2-methoxybenzaldehyde, key vibrational modes would include:

C=O Stretch: A strong, characteristic band for the aldehyde group.

C-H Stretches: For the aromatic rings, aldehyde, and benzylic CH₂ group.

C-O-C Stretches: For the methoxy and benzyloxy ether linkages.

C=C Stretches: Associated with the aromatic rings.

Theoretical calculations for the related 4-benzyloxy-3-methoxybenzaldehyde (B140485) have shown good agreement with experimental spectra, with C-C stretching modes predicted in the 1420-1625 cm⁻¹ range and aldehyde C-H stretching vibrations expected around 2806–2871 cm⁻¹. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.netepstem.net This technique involves computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

The calculated chemical shifts are then compared with experimental NMR spectra to validate the proposed molecular structure. epstem.netijmert.org For complex molecules, this comparison is invaluable for assigning specific resonances to the correct protons and carbon atoms. Studies on related Schiff base compounds and benzaldehyde derivatives have demonstrated that the GIAO method, often used with the B3LYP functional, provides theoretical shifts that correlate well with experimental values. epstem.netepstem.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative insight into:

Hyperconjugative Interactions: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on an oxygen atom and an adjacent antibonding σ* orbital.

Charge Delocalization: How electron density is spread across the molecule, contributing to its stability.

Intramolecular Charge Transfer (ICT): The magnitude of electron density transfer between different parts of the molecule.

NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions, offering a deeper understanding of the electronic factors that govern the molecule's structure and reactivity. dergipark.org.trniscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a flexible molecule like 3-(benzyloxy)-2-methoxybenzaldehyde, MD simulations provide crucial insights into its conformational landscape and how it interacts with its environment, particularly solvents.

Conformational Sampling: The presence of rotatable bonds in 3-(benzyloxy)-2-methoxybenzaldehyde—specifically the C-O-C linkage of the benzyloxy group and the C-C bond connecting the aldehyde group to the aromatic ring—allows it to adopt numerous conformations. MD simulations explore these possibilities by calculating the trajectory of atoms over time based on a force field. Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from an initial reference structure. A stable RMSD value over the simulation time suggests that the molecule has reached a stable conformational state or equilibrium. In studies of similar complex molecules, a low average RMSD value (e.g., under 2 Å) for the heavy atoms indicates fine structural reconstruction and stability during the simulation. nih.gov

By analyzing the trajectories from an MD simulation, researchers can identify the most populated and lowest-energy conformations of 3-(benzyloxy)-2-methoxybenzaldehyde, which are critical for understanding its chemical reactivity and biological interactions.

Solvent Interactions: MD simulations are particularly effective for studying the explicit interactions between a solute and solvent molecules. By simulating 3-(benzyloxy)-2-methoxybenzaldehyde in a box of solvent (such as water or ethanol), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. The oxygen atoms of the methoxy, benzyloxy, and aldehyde groups are potential hydrogen bond acceptors. The simulation can quantify:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This helps to characterize the solvent shell structure around the molecule.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute and solvent can be calculated, providing a quantitative measure of solvation.

Understanding solvent interactions is vital as they can significantly influence the molecule's conformational preferences and the kinetics of its reactions. For example, the choice of solvent is a key parameter in optimizing synthetic reactions involving benzaldehyde derivatives.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance for 3-(Benzyloxy)-2-methoxybenzaldehyde |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the structural stability of the molecule's conformation. A stable RMSD suggests equilibrium has been reached. nih.gov |

| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Reveals changes in the molecular shape. A consistent Rg suggests a stable tertiary structure. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides insight into how the molecule's conformation exposes or buries its functional groups to the solvent. |

| Hydrogen Bond Count | The number of hydrogen bonds formed between the solute and solvent or within the solute itself. | Quantifies the specific interactions with the solvent, which affects solubility and reactivity. |

Mechanistic Insights into Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including identifying intermediates, calculating activation energies, and characterizing transition state (TS) structures. For 3-(benzyloxy)-2-methoxybenzaldehyde, these studies can predict its reactivity in various chemical transformations.

Reaction Pathways: The aldehyde functional group is a primary site for reactivity, participating in reactions like nucleophilic additions, condensations, and oxidations. Theoretical studies can map out the potential energy surface for these reactions. For example, in the synthesis of Schiff bases, an important class of compounds, the aldehyde group reacts with a primary amine. Computational modeling can detail this pathway:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred, often facilitated by a solvent or catalyst molecule, to form a carbinolamine intermediate.

Dehydration: The carbinolamine eliminates a water molecule to form the final imine (Schiff base).

Studies on analogous systems, like the formation of veratraldehyde, have successfully used computational methods to understand multi-step reaction mechanisms involving radical species, bond transformations, and atom reordering. mdpi.com Such studies can determine whether a reaction is endothermic or exothermic. mdpi.com

Transition States and Activation Energies: Identifying the transition state is key to understanding reaction kinetics. The TS is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Using methods like Density Functional Theory (DFT), researchers can locate the TS geometry and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.

Table 2: Example of a Computed Reaction Profile

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Aldehyde + Amine) | 0.0 | Starting materials at ground state. |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the initial nucleophilic attack. |

| 3 | Intermediate (Carbinolamine) | -5.8 | A stable intermediate formed after the initial attack. |

| 4 | Transition State 2 (TS2) | +20.5 | Energy barrier for the rate-determining dehydration step. |

| 5 | Products (Schiff Base + Water) | -2.1 | Final products of the reaction. |

Note: The energy values are hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Non-Prohibited Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. For 3-(benzyloxy)-2-methoxybenzaldehyde and its derivatives, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention times without the need for experimental measurement. A related approach, Quantitative Structure-Activity Relationship (QSAR), is widely used in drug discovery to predict biological activity. nih.gov

Model Development: The development of a QSPR model involves several key steps:

Dataset Collection: A dataset of molecules with known experimental property values is assembled. For a study on 3-(benzyloxy)-2-methoxybenzaldehyde derivatives, this would involve synthesizing or obtaining a series of related compounds.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., from molecular field analysis).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).

Application to Derivatives: A QSPR model could be developed for a series of derivatives of 3-(benzyloxy)-2-methoxybenzaldehyde, where different substituents are placed on the aromatic rings. For example, in studies on 1,2,3-triazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for biological activity. nih.gov

CoMFA: Calculates steric and electrostatic fields around the molecules.

CoMSIA: Calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

The resulting models can be visualized as 3D contour maps, which highlight the regions around the molecular scaffold where modifying a functional group is likely to increase or decrease the desired property. This provides powerful guidance for designing new molecules with enhanced characteristics. nih.gov

Future Research Directions and Advanced Methodological Developments

Innovations in Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts with 3-(Benzyloxy)-2-methoxybenzaldehyde

Asymmetric synthesis remains a cornerstone of modern organic chemistry, crucial for producing enantiomerically pure compounds. sigmaaldrich.com The aldehyde functionality of 3-(Benzyloxy)-2-methoxybenzaldehyde is an ideal handle for creating new stereocenters. Future innovations will likely focus on developing highly stereoselective transformations.

Chiral Auxiliaries: One established strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net For 3-(Benzyloxy)-2-methoxybenzaldehyde, this could involve converting the aldehyde to an enolate precursor that incorporates a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived sultam. researchgate.netresearchgate.net Subsequent reactions, like alkylations or aldol (B89426) additions, would proceed with high diastereoselectivity, controlled by the auxiliary. researchgate.netrsc.org The auxiliary can then be cleaved and recycled, yielding an enantiomerically enriched product. sigmaaldrich.com The steric bulk of the benzyloxy group would play a significant role in the facial selectivity of the reaction, a parameter that can be fine-tuned.

Chiral Catalysis: An alternative and often more atom-economical approach is the use of chiral catalysts. For reactions involving aldehydes, chiral organocatalysts like diarylprolinol silyl (B83357) ethers or metal complexes with chiral ligands are effective. For instance, the asymmetric aldol reaction of 3-(Benzyloxy)-2-methoxybenzaldehyde with a ketone could be catalyzed by a proline-derived catalyst to afford a chiral β-hydroxy ketone with high enantioselectivity. Similarly, chiral Lewis acid catalysts could be employed for asymmetric carbonyl-ene reactions or Diels-Alder reactions where the aldehyde acts as the dienophile. Recent developments have seen the use of chiral vanadyl complexes for asymmetric cross-coupling reactions, a methodology that could be adapted for derivatives of this aldehyde. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for 3-(Benzyloxy)-2-methoxybenzaldehyde

| Strategy | Reagent/Catalyst Example | Target Reaction | Potential Outcome |

|---|---|---|---|

| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol Reaction | Enantiomerically enriched β-hydroxy carbonyl compound |

| Chiral Auxiliary | (1S)-(-)-2,10-Camphorsultam | Asymmetric Alkylation | Enantiomerically enriched α-substituted aldehyde derivative |

| Organocatalysis | Diarylprolinol Silyl Ether | Asymmetric Aldol Reaction | Highly enantioselective formation of a new C-C bond |

| Metal Catalysis | Chiral Vanadyl Complex | Asymmetric Cross-Coupling | Formation of chiral derivatives with high enantiomeric excess. nih.gov |

Integration into Continuous Flow Synthesis Methodologies for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a powerful technology, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmit.edu The synthesis of 3-(Benzyloxy)-2-methoxybenzaldehyde and its subsequent transformations are well-suited for adaptation to flow methodologies.

The preparation of 3-(Benzyloxy)-2-methoxybenzaldehyde itself, which can be synthesized from o-vanillin and benzyl (B1604629) bromide, involves a reaction that can be translated to a flow setup. sigmaaldrich.com A typical system would involve pumping streams of the reactants and a base through a heated packed-bed or coil reactor. nih.gov The precise control over residence time and temperature afforded by flow reactors can minimize the formation of by-products and increase yield. mit.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for the Benzylation of o-Vanillin

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent; high surface area-to-volume ratio allows for precise temperature control. |

| Safety | Larger volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. mit.edu |

| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Scaled by running the system for longer periods or by "numbering-up" parallel reactors. |

| Reaction Time | Typically longer reaction times and workup procedures. | Reduced residence times due to efficient mixing and heat transfer. mit.edu |

| Process Control | Manual or semi-automated control of parameters. | Fully automated control of flow rates, temperature, and pressure, leading to higher reproducibility. |

Exploration of Novel Catalytic Applications of its Derivatives in Organic Transformations

The derivatization of 3-(Benzyloxy)-2-methoxybenzaldehyde can lead to a new class of molecules with potential applications in catalysis. The strategic placement of the benzyloxy and methoxy (B1213986) groups can influence the electronic and steric environment of a catalytically active center.

A key strategy involves converting the aldehyde into a Schiff base by condensation with a primary amine. If a chiral amine is used, the resulting chiral Schiff base can serve as a ligand for transition metals (e.g., Titanium, Copper, Vanadium). These metal complexes are known to catalyze a wide range of asymmetric transformations, including cyanations, reductions, and oxidations. The benzyloxy group, being relatively bulky, could create a specific chiral pocket around the metal center, enhancing enantioselectivity in catalytic reactions.

Another avenue is the conversion of the aldehyde to a carboxylic acid derivative. This could then be used to form metal-organic frameworks (MOFs) where the organic linker possesses the specific stereoelectronic properties imparted by the benzyloxy and methoxy substituents. These MOFs could be explored for applications in heterogeneous catalysis or gas storage.

Table 3: Potential Catalytic Applications of Derivatives

| Derivative Type | Example Derivative | Potential Catalytic Application |

|---|---|---|

| Schiff Base Ligand | Condensation product with (R)-1-phenylethylamine | Ligand for metal-catalyzed asymmetric reduction of ketones. |

| N-Heterocyclic Carbene (NHC) Precursor | Imidazolium salt derived from the aldehyde | Pre-catalyst for organocatalytic transformations like the Stetter reaction. |

| Phosphine Ligand | Phosphine introduced via a multi-step synthesis from the aldehyde | Ligand for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of reactant consumption, intermediate formation, and product generation. Advanced spectroscopic techniques, when applied in real-time, provide invaluable kinetic and mechanistic data.

For reactions involving 3-(Benzyloxy)-2-methoxybenzaldehyde, Process Analytical Technology (PAT) tools such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be implemented. These methods allow for continuous monitoring of key vibrational bands. For example, the disappearance of the characteristic aldehyde C=O stretching frequency (~1680-1700 cm⁻¹) and the appearance of new bands corresponding to the product can be tracked to determine reaction progress and endpoint.

A more advanced approach involves the design of custom spectroscopic probes. mdpi.com One could develop a "turn-on" fluorescent sensor that reacts specifically with the aldehyde group of 3-(Benzyloxy)-2-methoxybenzaldehyde. illinois.edu In its initial state, the probe would be non-fluorescent, but upon reaction (e.g., forming an imine), a conformational or electronic change would restore fluorescence. mdpi.com This would allow for highly sensitive, real-time monitoring of the aldehyde's consumption, even at very low concentrations. UV-Vis spectroscopy can also be employed, as changes in the conjugated system during a reaction will lead to shifts in the absorption spectrum that can be monitored. nih.gov

Table 4: Spectroscopic Techniques for Real-Time Monitoring

| Technique | Information Provided | Application Example |

|---|---|---|

| FTIR Spectroscopy | Changes in functional group concentrations (e.g., C=O, O-H). | Monitoring the reduction of the aldehyde to an alcohol by tracking the aldehyde carbonyl peak. |

| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds; less water interference. | Observing changes in the aromatic ring vibrations during an electrophilic substitution reaction. |

| UV-Vis Spectroscopy | Changes in electronic conjugation. | Tracking the formation of a conjugated Schiff base product from the aldehyde and an aniline. nih.gov |

| Fluorescence Spectroscopy | Highly sensitive detection using custom probes. | Using a turn-on fluorescent probe that reacts with the aldehyde to measure reaction kinetics with high precision. illinois.eduacs.org |

Application of Machine Learning Approaches for Reaction Prediction and Optimization in the Context of Substituted Benzaldehydes

The intersection of data science and chemistry is revolutionizing how chemical research is conducted. Machine learning (ML) models can predict reaction outcomes, optimize conditions, and accelerate the discovery of new synthetic routes. ucla.edunih.gov

In the context of substituted benzaldehydes like 3-(Benzyloxy)-2-methoxybenzaldehyde, ML can be a powerful tool. By training models on large datasets of reactions involving similar substrates, it becomes possible to predict the success or failure of a proposed transformation. nih.govacs.org For instance, an ML model could predict the yield of a Suzuki cross-coupling reaction using a derivative of 3-(Benzyloxy)-2-methoxybenzaldehyde under various conditions (catalyst, ligand, solvent, temperature).

The process involves several key steps:

Data Curation: Gathering reaction data from sources like patents and the chemical literature. acs.org

Featurization: Converting molecules into numerical representations (descriptors) that capture their structural, electronic, and steric properties.

Model Training: Using algorithms (e.g., neural networks, random forests) to learn the relationship between the input features and the reaction outcome (e.g., yield, enantioselectivity). nips.cc

Prediction: Applying the trained model to new, unseen reactions to predict their outcomes, thereby guiding experimental design and saving resources. ucla.eduoxfordabstracts.com

These predictive models can significantly reduce the amount of trial-and-error experimentation required for reaction optimization. oxfordabstracts.com